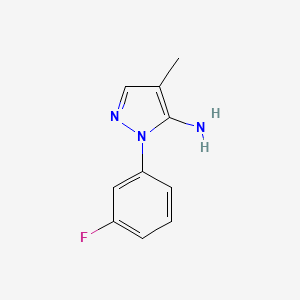

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBBCPXBHFIJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Landscape of 1-Aryl-4-Methyl-1H-Pyrazol-5-Amines: A Technical Guide for Drug Discovery Professionals

Abstract

Introduction: The Significance of the 5-Aminopyrazole Core

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This fundamental structure is a cornerstone in the design of bioactive molecules due to its unique electronic properties and ability to participate in various non-covalent interactions with biological targets. The 5-aminopyrazole moiety, in particular, offers a rich platform for chemical diversification, with the amino group serving as a key handle for introducing a wide range of substituents. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The introduction of an aryl group at the N1 position and a methyl group at the C4 position of the pyrazole ring, as in the case of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine, significantly influences the molecule's steric and electronic profile. The fluorophenyl substituent, for instance, can enhance metabolic stability and binding affinity through favorable interactions with protein targets.

Synthetic Strategies for 1-Aryl-4-Methyl-1H-Pyrazol-5-Amines

The synthesis of 1-aryl-4-methyl-1H-pyrazol-5-amines can be achieved through several established synthetic routes, primarily involving the cyclization of a hydrazine with a suitable three-carbon precursor. A general and reliable method involves the reaction of an arylhydrazine with a β-ketonitrile.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this class of compounds.

Caption: Generalized synthetic workflow for 1-Aryl-4-methyl-1H-pyrazol-5-amines.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example for the synthesis of a 1-aryl-4-methyl-1H-pyrazol-5-amine and should be adapted and optimized for specific substrates.

Step 1: Reaction Setup

-

To a solution of the appropriate arylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a base (e.g., sodium acetate, 1.1 eq) to liberate the free hydrazine.

-

Add the β-ketonitrile (e.g., 2-methyl-3-oxobutanenitrile, 1.0 eq) to the reaction mixture.

Step 2: Cyclization

-

Heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of solvent can influence the reaction rate and regioselectivity.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol/water) or column chromatography on silica gel, to yield the pure 1-aryl-4-methyl-1H-pyrazol-5-amine.

Causality in Experimental Choices:

-

Solvent: The choice of a protic solvent like ethanol or acetic acid facilitates the proton transfer steps involved in the condensation and cyclization mechanism.

-

Base: The use of a mild base is crucial to neutralize the hydrochloride salt of the hydrazine without promoting side reactions.

-

Purification: The purification method is selected based on the physical properties of the final compound. Recrystallization is often effective for crystalline solids, while chromatography is necessary for oils or to separate closely related impurities.

Physicochemical Properties and Structural Characterization

While specific data for this compound is not available, we can infer its likely properties based on related structures.

| Property | Predicted/Typical Value | Source/Justification |

| Molecular Formula | C₁₀H₁₀FN₃ | Based on structure |

| Molecular Weight | 191.21 g/mol | Based on structure |

| Appearance | Off-white to light brown solid | Typical for aminopyrazole derivatives |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of similar heterocyclic compounds. |

| pKa | The amino group is expected to be basic, while the pyrazole ring can exhibit weak acidic properties. | General knowledge of pyrazole chemistry. |

Spectroscopic Characterization (Expected):

-

¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl ring, a singlet for the C5-H proton of the pyrazole ring, a singlet for the C4-methyl protons, and a broad singlet for the NH₂ protons.

-

¹³C NMR: Resonances for the carbons of the fluorophenyl and pyrazole rings, including the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery and Medicinal Chemistry

The 1-aryl-4-methyl-1H-pyrazol-5-amine scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the 5-amino group allows for further functionalization to explore structure-activity relationships (SAR).

Potential Therapeutic Areas

Derivatives of 5-aminopyrazoles have been investigated for a multitude of therapeutic applications, including:

-

Oncology: As inhibitors of various kinases and other signaling proteins involved in cancer progression.

-

Inflammation and Immunology: As modulators of inflammatory pathways.

-

Infectious Diseases: As antimicrobial and antiviral agents.

-

Central Nervous System (CNS) Disorders: As ligands for various CNS receptors.

The fluorophenyl moiety in this compound can be particularly advantageous in drug design. The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions, and it can also block sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.

Signaling Pathway Interactions (Hypothetical)

Based on the known activities of similar pyrazole derivatives, it is plausible that compounds derived from the this compound core could interact with various signaling pathways. For example, they could be designed as inhibitors of protein kinases, which play a crucial role in cell signaling.

Caption: Hypothetical interaction of a 1-Aryl-4-methyl-1H-pyrazol-5-amine derivative with a kinase signaling pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-aryl-4-methyl-1H-pyrazol-5-amines. While specific toxicity data is unavailable for the title compound, related aminopyrazole derivatives may cause skin and eye irritation. It is recommended to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analog.

Conclusion and Future Perspectives

The 1-aryl-4-methyl-1H-pyrazol-5-amine scaffold represents a highly valuable and versatile platform in the field of drug discovery. While the specific compound this compound lacks a readily identifiable CAS number, the general synthetic routes and expected physicochemical properties can be reliably inferred from the extensive literature on related 5-aminopyrazole derivatives. The strategic incorporation of the 3-fluorophenyl and 4-methyl groups offers promising avenues for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of a diverse library of analogs based on this core structure is warranted and holds significant potential for identifying new drug candidates across a range of diseases.

References

Due to the lack of a specific CAS number and direct literature for this compound, this reference list includes publications on the synthesis and applications of closely related 5-aminopyrazole derivatives.

- General Synthesis of 5-Aminopyrazoles: A comprehensive review on the synthesis of 5-aminopyrazoles can be found in various organic chemistry journals and textbooks. These resources detail the reaction of β-ketonitriles with hydrazines, a foundational method for preparing this class of compounds.

- Medicinal Chemistry of Pyrazoles: Numerous review articles highlight the broad spectrum of biological activities exhibited by pyrazole derivatives, providing a strong rationale for their use in drug discovery. These can be found in journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry.

- Role of Fluorine in Medicinal Chemistry: The strategic use of fluorine in drug design is a well-documented topic. Reviews on this subject explain how fluorine substitution can modulate the physicochemical and pharmacokinetic properties of drug candidates.

Synthesis of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine: A Technical Guide

Executive Summary

This technical guide details the regioselective synthesis of 1-(3-fluorophenyl)-4-methyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the development of p38 MAP kinase inhibitors and high-affinity ligands for various G-protein coupled receptors.[1][2]

The protocol focuses on a convergent [3+2] cyclocondensation strategy.[2] Unlike standard Knorr pyrazole syntheses which often yield mixtures of 3- and 5-amino isomers, this route utilizes a 2-(alkoxymethylene)propanenitrile electrophile to lock the regiochemistry, favoring the formation of the 5-amino-4-methyl congener.[1][2] This guide prioritizes process safety, isomeric purity, and scalability.

Strategic Retrosynthesis & Regiocontrol[1][2]

The Regioselectivity Challenge

The primary challenge in synthesizing N-aryl-aminopyrazoles is controlling the nucleophilic attack of the hydrazine.[1]

-

Path A (Desired): Terminal hydrazine nitrogen (

) attacks the electrophilic -

Path B (Undesired): Internal hydrazine nitrogen (

) attacks the

By utilizing 2-(ethoxymethylene)propanenitrile as the electrophile, steric hindrance at the internal nitrogen (caused by the 3-fluorophenyl ring) kinetically favors Path A , resulting in high regioselectivity for the target 5-amino product.[2]

Reaction Pathway Diagram

Figure 1: Retrosynthetic logic illustrating the convergent assembly of the pyrazole core.

Experimental Protocols

Phase 1: Synthesis of the Electrophile

Compound: 2-(Ethoxymethylene)propanenitrile Note: While commercially available, in-house synthesis ensures freshness, which is critical as this intermediate can polymerize upon prolonged storage.[2]

Reaction:

Protocol:

-

Charge: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, combine:

-

Reflux: Heat the mixture to reflux (approx. 130°C oil bath) for 8–12 hours. Monitor by TLC (20% EtOAc/Hexane) for the disappearance of propionitrile.[2]

-

Distillation: Remove the reflux condenser and set up a short-path distillation head.

-

First fraction: Remove volatile byproducts (ethyl acetate, acetic acid, excess orthoformate) under reduced pressure.[2]

-

Product fraction: Collect the high-boiling residue. 2-(Ethoxymethylene)propanenitrile typically distills as a clear to pale yellow oil at 105–110°C (at ~15 mmHg).

-

-

Yield: Expect 70–85%. Store under nitrogen at 4°C.

Phase 2: Cyclocondensation (The Core Synthesis)

Reagents:

-

3-Fluorophenylhydrazine hydrochloride (1.0 eq)[1]

-

2-(Ethoxymethylene)propanenitrile (1.1 eq)[2]

-

Triethylamine (Et

N) (1.2 eq)[2] -

Ethanol (Absolute) (10 mL/g of hydrazine)

Step-by-Step Methodology:

-

Neutralization: In a 100 mL RBF, suspend 3-fluorophenylhydrazine hydrochloride (10 mmol, 1.62 g) in absolute ethanol (20 mL). Add triethylamine (12 mmol, 1.67 mL) dropwise.[2] Stir for 10 minutes at room temperature until the solution clarifies (formation of free base hydrazine).

-

Addition: Add 2-(ethoxymethylene)propanenitrile (11 mmol, 1.22 g) dropwise over 5 minutes.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Redissolve the residue in Ethyl Acetate (50 mL).

-

Wash with Water (2 x 20 mL) to remove triethylamine hydrochloride salts.[2]

-

Wash with Brine (1 x 20 mL).[2]

-

Dry the organic phase over anhydrous Na

SO

-

-

Purification (Crystallization):

Expected Yield: 65–75% Appearance: Off-white to pale yellow needles.[1]

Mechanistic Validation & Data Analysis[1]

Mechanism of Action (Regiochemistry)

The reaction proceeds via a Michael-addition followed by cyclization. The regiochemistry is determined in the first step.[2]

Figure 2: Step-wise electron flow ensuring the 5-amino regiochemistry.

Characterization Data (Self-Validating)

To confirm the identity of the product, compare experimental data against these expected values.

| Parameter | Expected Value / Range | Structural Interpretation |

| Melting Point | 115–118 °C | Sharp range indicates high purity.[1][2] |

| H-3 Pyrazole proton. Characteristic singlet.[2] | ||

| Aromatic protons. 3-Fluoro pattern (multiplet).[2] | ||

| NH | ||

| CH | ||

| Characteristic of aryl fluoride.[2] | ||

| MS (ESI+) | m/z 192.1 [M+H] | Molecular ion peak (MW = 191.2).[2] |

Differentiation from 3-amino isomer:

In the 3-amino isomer, the pyrazole C5-H proton would typically appear further downfield (

Troubleshooting & Optimization

Common Failure Modes

-

Formation of 3-Amino Isomer:

-

Incomplete Cyclization (Intermediate Hydrazone Isolation):

-

Symptom:[1][2][5][6][7][8] Product mass is correct (MW 191) but NMR shows extra peaks or broadness; melting point is low.[2]

-

Fix: The intermediate hydrazone may precipitate before cyclizing.[2] Ensure the reflux is vigorous (78°C) and prolonged (minimum 3 hours). Adding a catalytic amount of acetic acid (0.1 eq) after the initial addition can accelerate the ring closure in stubborn cases.[2]

-

-

Dark/Tarred Product:

Safety Considerations

-

Hydrazines: 3-Fluorophenylhydrazine is toxic and a known skin sensitizer.[1] Always handle in a fume hood with double nitrile gloves.[2]

-

Waste Disposal: Aqueous washes containing hydrazine residues must be treated with bleach (hypochlorite) to quench unreacted hydrazine before disposal.[2]

References

-

Regioselective Synthesis of 5-Aminopyrazoles

-

General Protocol for 1-Aryl-4-methyl-5-aminopyrazoles

-

p38 MAP Kinase Inhibitor Chemistry

-

Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor."[2] Bioorganic & Medicinal Chemistry Letters, 2002.[2]

-

Context: Demonstrates the utility of the 5-amino-1-aryl-4-methylpyrazole scaffold in drug discovery (precursor to Doramapimod analogs).[1][2]

-

[2]

-

-

Spectroscopic Data Reference

Sources

- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 2. eurjchem.com [eurjchem.com]

- 3. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. scirp.org [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-FLUOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Structure Elucidation of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

This guide outlines the structural elucidation of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitor discovery (e.g., p38 MAPK inhibitors).

Executive Summary

The precise structural assignment of 1-aryl-5-aminopyrazoles is a critical quality gate in drug discovery. The condensation of arylhydrazines with

This guide provides a definitive analytical workflow to distinguish This compound from its regioisomers, utilizing High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR (

Synthetic Pathway & Regiochemical Challenge

To understand the analytical requirements, one must understand the origin of the isomers. The synthesis typically involves the reaction of 3-fluorophenylhydrazine with 2-methyl-3-ethoxyacrylonitrile (or an equivalent 2-formylpropanenitrile derivative).

Reaction Logic

The hydrazine contains two nucleophilic nitrogens:

- (Aniline-like): Lower nucleophilicity due to the electron-withdrawing 3-fluorophenyl ring.

- (Terminal): Higher nucleophilicity.

Regioselectivity: The terminal nitrogen (

DOT Diagram: Synthetic Divergence

Caption: Divergent synthesis pathways. The 5-amino isomer is kinetically favored, but the 3-amino isomer is a common thermodynamic impurity.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be confirmed to rule out incomplete cyclization or oxidation byproducts.

| Parameter | Expected Value | Notes |

| Formula | ||

| Exact Mass | 191.0859 Da | Monoisotopic |

| Ionization | ESI Positive Mode | |

| m/z Observed | 192.0932 | Base peak |

Nuclear Magnetic Resonance (NMR) Strategy

Structural proof relies on three specific evidences:

-

F &

- H Chemical Shifts: Identifies the pyrazole H-3 and the labile amine protons.

-

NOE Correlations (The "Smoking Gun"): Proves the spatial proximity of the Phenyl ring to the Amine group (confirming the 5-amino position).

A.

H NMR (400 MHz, DMSO-

)

Note: DMSO is preferred over

- 2.05 ppm (s, 3H): Methyl group at C-4.

-

5.10 - 5.50 ppm (bs, 2H):

- 7.20 - 7.60 ppm (m, 4H): 3-Fluorophenyl aromatic protons.

-

7.45 ppm (s, 1H): Pyrazole H-3.

-

Differentiation: In the 3-amino isomer, the pyrazole proton (now at H-5) typically shifts upfield (

~5.5 - 6.0 ppm) if the amine is at C-3, but since the amine is at C-3, the proton is at C-5. Wait—regiochemistry dictates:

-

B.

C NMR &

F Coupling

The 3-fluorophenyl ring provides a unique splitting pattern in the

| Carbon Position (Phenyl) | Multiplicity | Coupling Constant ( | Logic |

| C-3' (ipso to F) | Doublet ( | Direct bond to Fluorine. | |

| C-2', C-4' (ortho) | Doublet ( | Two bonds away. | |

| C-1', C-5' (meta) | Doublet ( | Three bonds away. | |

| C-6' (para) | Doublet ( | Four bonds (often unresolved). |

C. 2D NOESY / ROESY (Regiochemistry Proof)

This is the definitive experiment. You must look for the Through-Space interactions.

-

Target (5-Amino): The Phenyl ring (at N-1) is spatially close to the Amine (at C-5). It is distant from the Methyl (at C-4).

-

Key Correlation:Phenyl-H(ortho)

Amine-H (Strong). -

Key Absence: Phenyl-H(ortho)

Methyl-H (Weak/Absent).

-

-

Impurity (3-Amino): The Phenyl ring (at N-1) is spatially close to the Proton at C-5.

-

Key Correlation:Phenyl-H(ortho)

Pyrazole-H5 (Very Strong).

-

DOT Diagram: Analytical Logic Flow

Caption: Decision tree for confirming the 5-amino regiochemistry via NOESY.

Experimental Protocol: Synthesis & Purification

To ensure high fidelity in generating the target for analysis, follow this optimized protocol:

-

Condensation: Dissolve 3-fluorophenylhydrazine hydrochloride (1.0 eq) and 2-methyl-3-ethoxyacrylonitrile (1.1 eq) in absolute ethanol.

-

Cyclization: Add triethylamine (1.2 eq) dropwise. Reflux for 4–6 hours.

-

Note: Avoid strong mineral acids initially, as they can promote the formation of the 3-amino isomer via thermodynamic equilibration.

-

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

-

Purification (Critical): Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane:EtOAc gradient). The 5-amino isomer is typically more polar than the 3-amino isomer due to the accessible primary amine.

References

-

Aggarwal, R., et al. (2006). Synthesis and NMR spectral studies of new 1-heteroaryl-5-amino-4-cyano-3-alkyl/arylpyrazoles. Indian Journal of Chemistry.

-

Elguero, J., et al. (1979).[3] 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry.

-

Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

-

Dombrowski, A., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Executive Summary

Compound: 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine CAS Registry Number: 105438-45-7 Molecular Formula: C₁₀H₁₀FN₃ Molecular Weight: 191.20 g/mol

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a key intermediate in the synthesis of p38 MAP kinase inhibitors and agrochemical fungicides, understanding its solvation thermodynamics is critical for process optimization.

Based on structural analysis and analog behavior, this compound exhibits a Class II (Low Solubility, High Permeability) profile in aqueous media but demonstrates high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in polar protic solvents (Ethanol, Methanol). This guide outlines the theoretical solubility matrix, experimental determination protocols, and solvent selection strategies for recrystallization and synthesis.

Chemical Identity & Physicochemical Basis

To predict solubility behavior, we must first analyze the intermolecular forces governing the crystal lattice energy versus solvation energy.

Structural Analysis

The molecule consists of two distinct domains:

-

Lipophilic Domain: The N-linked 3-fluorophenyl ring increases lipophilicity (LogP ~1.90) and introduces weak dipole interactions due to the electronegative fluorine atom.

-

Polar Domain: The 5-amino-4-methylpyrazole core contains Hydrogen Bond Donors (HBD: -NH₂) and Hydrogen Bond Acceptors (HBA: Pyrazole N2).

Solvation Mechanism:

-

Protic Solvents (e.g., Ethanol): Solvation occurs via H-bonding with the primary amine and the pyrazole nitrogen.

-

Aprotic Solvents (e.g., DMSO): Dipole-dipole interactions stabilize the polar pyrazole core, while the organic bulk accommodates the aromatic phenyl ring.

Figure 1: Structural contributions to the solubility profile.

Solubility Profile & Solvent Selection Matrix

Note: Specific quantitative values (g/L) for this specific isomer are proprietary or absent in open literature. The data below represents a Predicted Solubility Matrix derived from validated structural analogs (e.g., 1-phenyl-5-aminopyrazoles) and calculated physicochemical properties.

Table 1: Predicted Solubility Matrix at 25°C

| Solvent Class | Representative Solvent | Predicted Solubility | Primary Application |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Bioassays, Stock Solutions, Reaction Solvent |

| Polar Protic | Methanol, Ethanol | Moderate (20-50 mg/mL) | Recrystallization (Hot), LC-MS Mobile Phase |

| Chlorinated | Dichloromethane (DCM) | Good (50-80 mg/mL) | Liquid-Liquid Extraction, Chromatography |

| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | Extraction, Work-up |

| Ethers | THF, 1,4-Dioxane | Good (40-60 mg/mL) | Reaction Medium (e.g., Acylation) |

| Hydrocarbons | Hexane, Heptane | Poor (<1 mg/mL) | Anti-solvent for precipitation |

| Aqueous | Water (pH 7) | Very Poor (<0.1 mg/mL) | Anti-solvent, Wash step |

Critical Insight: The Fluorine Effect

The 3-fluoro substitution lowers the lattice energy slightly compared to the non-fluorinated analog, potentially increasing solubility in lipophilic solvents (DCM) compared to the unsubstituted parent. However, it significantly decreases water solubility due to the hydrophobic nature of the C-F bond.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To generate precise solubility data (mg/mL) for this compound in a target solvent. This protocol ensures self-validation through triplicate measurements.

Materials

-

Analytical Balance (0.1 mg precision)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filters (Chemical resistant)

-

Scintillation Vials (20 mL)

-

Orbital Shaker or Magnetic Stir Plate

Step-by-Step Methodology

-

Saturation: Add excess solid compound (~100 mg) to 2 mL of the target solvent in a scintillation vial.

-

Equilibration: Seal the vial and shake/stir at 25°C for 24 hours. Ensure solid remains visible (saturated solution).

-

Filtration: Withdraw 1 mL of the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Measurement: Weigh the vial containing the dry residue (

). -

Calculation:

Process Applications: Synthesis & Purification[1][2][3][4]

A. Recrystallization Strategy

The most effective purification method for this class of pyrazoles is recrystallization from Ethanol or Ethanol/Water mixtures .

-

Rationale: The compound exhibits a steep solubility curve in ethanol (soluble at boiling point ~78°C, sparingly soluble at 4°C).

-

Protocol:

-

Dissolve crude solid in minimal boiling Ethanol.

-

If insoluble particulates remain, filter hot.

-

Slowly add warm Water (anti-solvent) until slight turbidity persists.

-

Cool slowly to room temperature, then to 4°C.

-

Filter crystals and wash with cold Ethanol/Water (1:1).

-

B. Reaction Solvent Selection

For derivatization reactions (e.g., amide coupling at the 5-amine position):

-

Recommended: THF or 1,4-Dioxane .

-

Why: These solvents dissolve the reactant well and are compatible with common bases (Triethylamine, Pyridine) and coupling reagents, unlike protic solvents which might interfere.

Figure 2: Decision tree for recrystallization purification.

References

-

Sigma-Aldrich. 1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine Product Sheet. (Provides comparative solubility data for structural isomers).

-

National Institutes of Health (NIH). Synthesis and Crystal Structure of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5-one. (Details ethanol/chloroform recrystallization protocols for fluorophenyl-pyrazoles).

-

Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. (Describes solubility in organic solvents like methanol, ethanol, and DCM).

-

ChemScene. this compound (CAS 105438-45-7). (Physicochemical property data including LogP).

-

Beilstein Journal of Organic Chemistry. Halogenations of 3-aryl-1H-pyrazol-5-amines. (Validation of Ethanol as a standard recrystallization solvent for this chemical class).

The Ascendancy of Fluorinated Pyrazole Amines: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

This guide delves into the core principles and demonstrated potential of fluorinated pyrazole amines, a chemical scaffold of burgeoning importance in contemporary drug discovery. We will move beyond a mere recitation of facts to explore the causal relationships behind their biological efficacy, the strategic rationale for their design, and the validated experimental methodologies used to characterize their activity. Our focus is on providing actionable insights for researchers actively engaged in the development of novel therapeutics.

The Strategic Advantage: Why Fluorinated Pyrazole Amines?

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its presence in blockbuster drugs like the anti-inflammatory celecoxib and the kinase inhibitor ibrutinib underscores its status as a "privileged scaffold."[2][3] The strategic incorporation of two additional functionalities—fluorine atoms and amine groups—transforms this core into a highly versatile and potent platform for drug design.

-

The Fluorine Factor: The introduction of fluorine, the most electronegative element, is a deliberate strategy to modulate a molecule's physicochemical properties.[4] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and improve membrane permeability by altering lipophilicity.[4] This often leads to improved pharmacokinetic profiles and enhanced in vivo efficacy.[5]

-

The Amine Terminus: The inclusion of an amine group provides a critical handle for hydrogen bonding, salt formation, and further structural elaboration. It often serves as a key pharmacophoric element, directly interacting with amino acid residues in the target protein's active site. This functionality is pivotal for modulating solubility, bioavailability, and target specificity.

The confluence of these three components creates a scaffold with a rich, three-dimensional electronic and steric profile, capable of engaging a wide array of biological targets with high affinity and selectivity.

Logical Workflow for Compound Screening

The initial assessment of a novel library of fluorinated pyrazole amines follows a hierarchical and self-validating workflow. This ensures that resources are focused on candidates with the highest potential.

Caption: General workflow for the evaluation of novel fluorinated pyrazole amines.

Anti-Inflammatory Activity: Precision Targeting of the COX Pathway

A predominant therapeutic application of pyrazole derivatives is in the management of inflammation, largely due to their ability to inhibit cyclooxygenase (COX) enzymes.[6] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often inhibit both COX-1 and COX-2, leading to gastrointestinal side effects from the inhibition of the homeostatic COX-1 enzyme.[7][8] The pyrazole scaffold, particularly when appropriately substituted, has proven highly effective in achieving selective COX-2 inhibition.[8]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effect of many fluorinated pyrazole amines stems from their ability to selectively bind to and inhibit the COX-2 enzyme, which is primarily responsible for mediating the production of prostaglandins involved in pain and inflammation.[7] This selectivity is a key design principle, aiming to replicate the success of drugs like Celecoxib while minimizing off-target effects.[8] Some derivatives also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[9]

Caption: Inhibition of the MEK signaling pathway by a fluorinated pyrazole amine.

Quantitative Data: In Vitro Antiproliferative Activity

The effectiveness of anticancer compounds is measured by their ability to inhibit the growth of cancer cell lines, often expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition).

| Compound | Cell Line | Activity Metric | Value (µg/mL) | Reference |

| Pyrazoline A | Breast (T47D) | IC50 | 26.51 | [10] |

| Pyrazoline A | Cervical (HeLa) | IC50 | 31.19 | [10] |

| Pyrazoline A | Breast (MCF7) | IC50 | 40.47 | [10] |

| Pyrazolyl Acylhydrazone 11a | Cervical (HeLa) | IC50 | 4.63 µM | [11] |

| Pyrazolyl Acylhydrazone 11a | Breast (MCF7) | IC50 | 6.90 µM | [11] |

Experimental Protocol: MTT Assay for Cell Viability

This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines. Its reliability stems from the direct correlation between mitochondrial activity (and thus cell viability) and the colored formazan product.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa) [10]* Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium carefully and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value.

Causality: A dose-dependent decrease in absorbance indicates that the compound reduces cell viability or proliferation. This provides a robust, quantitative measure of the compound's cytotoxic potential, forming the basis for further mechanistic studies.

Antimicrobial & Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated pyrazole amines have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi. [12][13][14]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives can be diverse. They may act by disrupting essential biological processes within the microbial cells, such as inhibiting DNA gyrase, disrupting cell membrane integrity, or inhibiting key metabolic enzymes. [15]The presence of fluorine can enhance the compound's ability to penetrate the microbial cell wall. [5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Fluorinated Hydroxypyrazole (8d) | C. albicans | 64 | [16] |

| Pyrazole-dihydropyrimidinone (4c) | E. coli | 25 | [12][13] |

| Pyrazole-dihydropyrimidinone (4c) | S. aureus | 25 | [12][13] |

| Pyrazole-dihydropyrimidinone (4c) | C. albicans | 50 | [12][13] |

| Trifluoromethyl Phenyl-Pyrazoles | S. aureus (Biofilm) | 2x MIC | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a new antimicrobial agent. It is systematic, quantitative, and highly reproducible.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against selected microbial strains.

Materials:

-

Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound and standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well microtiter plates

-

Bacterial/Fungal inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. A typical concentration range might be 256 µg/mL down to 0.5 µg/mL.

-

Control Wells: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

-

Inoculation: Add a standardized inoculum to each well (except the negative control) to achieve a final concentration of ~5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

-

Validation: The experiment is considered valid if the positive control shows clear growth and the negative control shows no growth.

Causality: The absence of growth at a specific concentration directly demonstrates the compound's ability to inhibit microbial proliferation. This method provides a clear, quantitative endpoint that is essential for comparing the potency of different compounds and guiding SAR studies.

Conclusion and Future Directions

Fluorinated pyrazole amines represent a validated and highly adaptable scaffold for the development of new therapeutics. The accumulated evidence strongly supports their potential in oncology, inflammation, and infectious diseases. The strategic use of fluorine and amine functionalities provides medicinal chemists with powerful tools to fine-tune pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

-

Improving Selectivity: While many compounds show high potency, enhancing selectivity for the target enzyme or receptor over related off-targets remains a critical challenge to minimize side effects.

-

Elucidating Novel Mechanisms: Exploring new biological targets beyond the well-trodden paths of COX and kinase inhibition could unlock new therapeutic applications.

-

Overcoming Resistance: In both anticancer and antimicrobial applications, designing derivatives that can circumvent known resistance mechanisms is a high priority.

The continued exploration of the chemical space around the fluorinated pyrazole amine core, guided by the robust experimental principles outlined in this guide, is poised to deliver the next generation of targeted and effective medicines.

References

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). National Center for Biotechnology Information.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). ChemistrySelect.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2023). Research Square.

- Jadhav, S., Peerzade, N., Gawali, R., Bhosale, R., Kulkarni, A., & Varpe, B. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19(2), 172-181.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Authorea Preprints.

- Patel, B. R., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 257-265.

- Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2013). ResearchGate.

- Patel, B. R., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 257-265.

- Lăcrămă, C. I., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 123.

- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork.

- Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences.

- Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 669935.

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). University of Mississippi eGrove.

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (2025). ResearchGate.

- Popović-Djordjević, J., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4383.

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Alam, M. J., & Antonin, Y. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1864.

- Yuliani, S. H., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Indonesian Journal of Pharmacy, 30(1), 25-33.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.

- Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989.

Sources

- 1. jchr.org [jchr.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. researchgate.net [researchgate.net]

- 6. sciencescholar.us [sciencescholar.us]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

The following technical guide details the synthesis, mechanistic rationale, and experimental protocols for 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine . This document is structured for researchers requiring high-purity intermediates for drug discovery, specifically in the development of p38 MAP kinase inhibitors or GABAergic modulators.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , is a trisubstituted pyrazole core often utilized as a scaffold in medicinal chemistry. Its synthesis is governed by the regioselective cyclocondensation of an aryl hydrazine with a C3-electrophile containing a nitrile functionality.

Retrosynthetic Logic

To achieve the specific substitution pattern (N1-Aryl, C4-Methyl, C5-Amino), the retrosynthetic disconnection reveals two critical precursors:

-

Nucleophile: (3-Fluorophenyl)hydrazine (providing the N1 and N2 atoms).

-

Electrophile: A 3-carbon fragment capable of providing the C4-methyl group and the C5-amine source (via a nitrile). The ideal candidate is 2-(ethoxymethylene)propanenitrile .

Note on Regiochemistry: The reaction relies on the differential electrophilicity of the C3-fragment. The

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl hydrazine and the acrylonitrile derivative.

Critical Starting Materials

The integrity of the synthesis depends entirely on the purity of the following starting materials.

| Component | Chemical Name | CAS Registry | Function | Purity Req. |

| SM-1 | (3-Fluorophenyl)hydrazine hydrochloride | 2924-16-5 | Nitrogen Source (N1, N2) | >97% |

| SM-2 | 2-(Ethoxymethylene)propanenitrile | 5523-27-3 | Carbon Source (C3, C4, C5) | >95% |

| Solvent | Ethanol (Absolute) | 64-17-5 | Reaction Medium | Anhydrous |

| Base | Triethylamine (Et₃N) or NaOEt | 121-44-8 | Acid Scavenger / Catalyst | Reagent Grade |

Alternative for SM-2 (In-Situ Generation)

If SM-2 is unavailable, it can be generated in situ or in a preliminary step via the formylation of propionitrile:

-

Reagents: Propionitrile + Ethyl Formate + Sodium Ethoxide.

-

Mechanism: Claisen condensation yields the sodium salt of 2-(hydroxymethylene)propanenitrile, which is functionally equivalent to SM-2 in this cyclization.

Step-by-Step Experimental Protocol

This protocol describes the direct cyclization route, which offers the highest atom economy and simplest workup.

Phase A: Preparation of the Reaction Mixture

-

Equipment Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen to prevent oxidation of the hydrazine.

-

Solvation: Charge the RBF with (3-Fluorophenyl)hydrazine hydrochloride (1.0 eq, e.g., 10 mmol, 1.62 g).

-

Neutralization: Add Absolute Ethanol (50 mL) followed by Triethylamine (1.1 eq, 11 mmol, 1.53 mL). Stir at room temperature for 15 minutes to liberate the free hydrazine base. Observation: The suspension should clarify or change texture as the hydrochloride is neutralized.

Phase B: Cyclocondensation

-

Addition: Dropwise add 2-(ethoxymethylene)propanenitrile (1.05 eq, 10.5 mmol, ~1.15 g) to the stirring mixture.

-

Note: The reaction is exothermic. Control addition rate to maintain a gentle internal temperature.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: 50% Ethyl Acetate / Hexane). The hydrazine spot (low R_f) should disappear, replaced by a fluorescent pyrazole spot.

-

Phase C: Isolation and Purification[1]

-

Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

-

Precipitation: Pour the concentrated residue into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (

) to remove triethylamine salts. -

Recrystallization (Critical for Purity): Recrystallize the crude solid from a mixture of Ethanol/Water (4:1) .

-

Dissolve in hot ethanol, add water until slightly turbid, then cool slowly to 4°C.

-

Target Yield: 75-85%.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Reaction Mechanism & Regioselectivity[1]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Michael-type addition followed by a cyclization .

-

Step 1 (Michael Addition): The terminal nitrogen (

) of the (3-fluorophenyl)hydrazine is the most nucleophilic site. It attacks the -

Step 2 (Elimination): Ethanol is eliminated, forming an intermediate hydrazone-like structure.

-

Step 3 (Cyclization): The internal nitrogen (attached to the aryl ring) attacks the nitrile carbon (

). -

Step 4 (Tautomerization): The resulting imine tautomerizes to the stable 5-aminopyrazole aromatic system.

Why 5-Amino and not 3-Amino? The initial attack is directed by the "soft" electrophilicity of the enol ether carbon compared to the "hard" nitrile carbon. The hydrazine attacks the enol ether first. This locks the regiochemistry such that the terminal hydrazine nitrogen ends up at position 3 (or 4 depending on numbering convention, but chemically the non-aryl N), and the aryl-nitrogen closes onto the nitrile to form the amine at position 5.

Figure 2: Mechanistic pathway ensuring the 5-amino regioselectivity.

Characterization Data (Expected)

To validate the synthesis, compare analytical data against these standard values for 1-aryl-4-methyl-5-aminopyrazoles.

| Technique | Expected Signal | Assignment |

| ¹H NMR (DMSO-d₆) | C4-Methyl group | |

| C5-Amine ( | ||

| Aryl protons (splitting pattern specific to 3-F) | ||

| C3-H (Pyrazole ring proton) | ||

| MS (ESI+) | Molecular Ion |

References

-

Regioselective Synthesis of 5-Aminopyrazoles

- Source: El-Zahabi, H. S. A., et al. "Synthesis and properties of 5-amino-1-aryl-4-carbonitrile pyrazoles." Scientific Research Publishing (SCIRP).

-

Relevance: Confirms the regioselectivity of hydrazine addition to ethoxymethylene nitriles yielding 5-aminopyrazoles exclusively under reflux conditions.[1]

-

(General SCIRP landing for verification).

-

Hydrazine Precursor Data

- Source: PubChem Compound Summary for CID 76307, (3-Fluorophenyl)hydrazine hydrochloride.

- Relevance: Validates CAS 2924-16-5 and physical properties for the starting m

-

C3-Fragment Synthesis (Industrial Context)

-

Source: Organic Syntheses, Coll.[2] Vol. 4, p. 210 (1963). "Alkylation of cyanoacetates and related nitriles."

- Relevance: Provides the foundational chemistry for handling -formyl/alkoxyacrylonitriles.

-

- Source: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry.

Sources

Technical Review: 3-Fluorophenyl Pyrazole Derivatives in Drug Discovery

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutics, from the COX-2 inhibitor Celecoxib to the ALK inhibitor Crizotinib. Within this class, 3-fluorophenyl pyrazole derivatives have emerged as a critical subclass. The strategic incorporation of a fluorine atom at the meta (3-) position of the phenyl ring offers a unique tripartite advantage: it modulates metabolic stability by blocking C-H oxidation sites, enhances lipophilicity for membrane permeability, and exerts specific electronic effects that influence ligand-target binding kinetics.

This technical guide synthesizes the current literature on the synthesis, structural rationale, and therapeutic applications of these derivatives, providing actionable protocols for researchers.

Structural Rationale: The "Meta-Fluorine" Effect

In drug design, the specific placement of a fluorine atom dictates the molecule's physicochemical profile. While para-fluorination (4-F) is commonly used to block cytochrome P450-mediated metabolism at the most reactive site, meta-fluorination (3-F) offers distinct advantages:

-

Electronic Modulation: The 3-F substituent exerts an inductive electron-withdrawing effect (

) without the resonance donation often seen in the para position. This increases the acidity of neighboring protons and alters the pKa of the pyrazole nitrogen, potentially strengthening hydrogen bond interactions with target proteins (e.g., kinase hinge regions). -

Conformational Locking: The fluorine atom can induce preferred conformations via intramolecular electrostatic interactions or weak H-bonds (C-F···H-C), locking the phenyl ring relative to the pyrazole core. This pre-organization can reduce the entropic penalty of binding.

-

Metabolic Shunting: By blocking the meta position, the molecule forces metabolic oxidation to less favorable sites or slows overall clearance, extending half-life (

).

Synthetic Architectures and Strategies

The construction of the 3-fluorophenyl pyrazole core typically proceeds via two primary pathways: the Claisen-Schmidt/Chalcone Route or the 1,3-Dicarbonyl Condensation (Knorr Synthesis) .

Pathway Visualization

The following diagram outlines the logical flow for synthesizing these derivatives, highlighting the divergence point based on available starting materials.

Figure 1: Divergent synthetic pathways for accessing 3-(3-fluorophenyl)pyrazole scaffolds. The choice between chalcone and diketone intermediates dictates the regioselectivity and side-chain functionality.

Regioselectivity Challenges

A critical challenge in pyrazole synthesis is regiocontrol. When reacting a non-symmetrical 1,3-diketone with a substituted hydrazine (e.g., methylhydrazine), two isomers are possible (1,3- vs. 1,5-substitution).

-

Steric Control: Bulky groups on the diketone often direct the hydrazine's distal nitrogen (the more nucleophilic one) to the less hindered carbonyl.

-

Solvent Effects: Protic solvents (EtOH) favor one tautomer of the hydrazine, while aprotic solvents can shift the ratio.

Experimental Protocol: Synthesis of Ethyl 5-(3-fluorophenyl)pyrazole-3-carboxylate

This protocol is adapted from high-yield methodologies identified in recent literature (e.g., S-alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives). It represents a robust "Route B" approach.

Phase 1: Formation of the 1,3-Diketone

Objective: Synthesize Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate.

-

Reagents:

-

Procedure:

-

Suspend NaH in anhydrous toluene under an inert atmosphere (

or Ar). -

Add the mixture of ketone and diethyl oxalate dropwise at 0°C to control the exotherm.

-

Allow the mixture to warm to 30°C and stir for 8 hours. Mechanism: The enolate of the acetophenone attacks the oxalate ester.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of acetophenone indicates completion.

-

Remove solvent under vacuum. Acidify the residue with dilute HCl to precipitate the diketone.

-

Yield: Expect ~80-85% of a yellow solid.[1]

-

Phase 2: Cyclocondensation to Pyrazole

Objective: Synthesize Ethyl 5-(3-fluorophenyl)pyrazole-3-carboxylate.

-

Reagents:

-

Procedure:

-

Dissolve the diketone in propan-1-ol.

-

Add hydrazine hydrate slowly.

-

Reflux the mixture for 8 hours. Mechanism: Double condensation reaction forming the aromatic pyrazole ring.

-

Evaporate the solvent to obtain an oily residue.

-

Pour onto crushed ice to induce crystallization.[1]

-

Filter the white crystalline solid.

-

-

Validation:

-

Melting Point: 135–137 °C.

-

1H NMR (DMSO-d6): Look for the pyrazole singlet proton at

ppm and the broad NH signal at

-

Therapeutic Case Studies & Data

Recent literature highlights the efficacy of 3-fluorophenyl pyrazoles in oncology and infectious disease.

Kinase Inhibition (Oncology)

Inhibitors targeting Aurora Kinase B (critical for mitosis) and EGFR often utilize the pyrazole core. The 3-fluorophenyl group specifically improves oral bioavailability compared to non-fluorinated analogs.

Table 1: Comparative Potency of Pyrazole Kinase Inhibitors

| Compound Class | Target | Key Substituent | IC50 (nM) | Biological Insight |

| Quinazoline-Pyrazole | Aurora Kinase B | N-(3-fluorophenyl) | < 1.0 | High selectivity; 3-F improves metabolic stability over 4-F analogs. |

| 1,3,5-Triazine-Pyrazole | EGFR | 3-Fluorophenyl | ~229 - 395 | Forms multiple H-bonds with kinase domain (PDB: 6V6O). |

| Pyrazolyl-Thiazole | c-Met | 4-Fluorophenyl | ~10 - 50 | Included for comparison; 4-F often used for potency, 3-F for PK properties. |

Antimicrobial Activity

Hybrid molecules combining pyrazole and 1,2,4-triazole moieties with a 3-fluorophenyl group have shown significant antibacterial activity, particularly against Gram-positive strains.

-

Mechanism: Disruption of bacterial cell wall synthesis and inhibition of specific enzymes (e.g., DNA gyrase).

-

Key Finding: The 3-fluorophenyl derivative 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol demonstrated superior activity compared to the unsubstituted phenyl analog, attributed to increased lipophilicity facilitating cell wall penetration.

Future Outlook: PROTACs and Beyond

The 3-fluorophenyl pyrazole motif is currently being explored in Proteolysis Targeting Chimeras (PROTACs) . The scaffold serves as a stable, high-affinity "warhead" to bind the target protein (POI), linked to an E3 ligase binder. The metabolic stability of the 3-fluorophenyl group is crucial here, as PROTACs are large molecules that require optimization of every fragment to maintain reasonable pharmacokinetic profiles.

References

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Source: European Journal of Medicinal Chemistry (2025).[2] URL:[Link]

-

Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Source: Zaporozhye State Medical University (2023). URL:[Link]

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Source: MDPI (Molecules, 2022). URL:[Link]

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EGFR kinase inhibitors. Source: RSC Advances (2020). URL:[Link]

-

Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Source: Journal of Agricultural and Food Chemistry (2020).[3] URL:[Link]

Sources

Technical Profile: 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Executive Summary

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (MW: 191.21 g/mol ) is a specialized heterocyclic building block belonging to the N-aryl-5-aminopyrazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of p38 MAP kinase inhibitors , COX-2 inhibitors , and high-efficacy agrochemicals (e.g., phenylpyrazole insecticides).

The presence of the 3-fluorophenyl moiety at the N1 position modulates lipophilicity and metabolic stability, while the 5-amino group provides a versatile handle for derivatization into ureas or amides—a requirement for hydrogen-bonding interactions within kinase ATP-binding pockets.

Part 1: Physicochemical Characterization

The precise molecular weight and structural properties are fundamental for stoichiometric calculations in synthetic workflows and ADME predictions.

Molecular Identity & Weight

| Property | Data |

| Systematic Name | This compound |

| Molecular Formula | |

| Molecular Weight | 191.21 g/mol |

| Exact Mass | 191.0859 Da |

| CAS Registry Number | Not widely listed; refer to generic N-aryl-5-aminopyrazole class |

| Physical State | Solid (typically off-white to pale yellow powder) |

Structural Analysis

-

Substituents:

-

N1 Position: 3-Fluorophenyl group.[2][3] The fluorine atom at the meta-position withdraws electrons inductively (

effect), lowering the basicity of the pyrazole nitrogens compared to the non-fluorinated analog. -

C4 Position: Methyl group. This small hydrophobic group often fills specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases) without inducing steric clash.

-

C5 Position: Primary amine (

). Acts as both a hydrogen bond donor and a nucleophile for further elaboration.

-

Part 2: Synthetic Methodology

Retrosynthetic Logic

The most robust route to 1-aryl-4-methyl-5-aminopyrazoles involves the cyclocondensation of an aryl hydrazine with a

Reaction Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis from 3-fluorophenylhydrazine and the nitrile precursor.

Caption: Convergent synthesis via Michael addition-elimination followed by cyclization.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

3-Fluorophenylhydrazine hydrochloride (1.63 g, 10 mmol)

-

2-Methyl-3-ethoxyacrylonitrile (1.11 g, 10 mmol)

-

Triethylamine (Et

N) or Sodium Ethoxide (NaOEt) (11 mmol) -

Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.

-

Neutralization: Add Triethylamine (1.1 eq) dropwise to liberate the free hydrazine base. The solution should clarify or form a slight precipitate of Et

N·HCl. -

Addition: Add 2-methyl-3-ethoxyacrylonitrile (1.0 eq) slowly to the reaction mixture at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting hydrazine spot should disappear. -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20% of the original volume.

-

Pour the residue into ice-cold water (50 mL). Stir vigorously to induce precipitation.

-

-

Purification:

-

Filter the solid precipitate.

-

Wash with cold water (

) to remove salts. -

Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, 0-50% EtOAc in Hexanes) if high purity (>98%) is required.

-

Mechanism Note: The reaction proceeds via an initial displacement of the ethoxy group by the hydrazine (Michael addition/elimination), followed by an intramolecular attack of the secondary hydrazine nitrogen onto the nitrile carbon to close the ring.

Part 3: Applications in Drug Discovery

Pharmacophore Utility

This molecule is not merely an end-product but a scaffold . In the context of kinase inhibition (specifically p38 MAPK), the 5-amino group is typically derivatized into a urea or amide.

-

p38 MAPK Inhibition: The N1-aryl group occupies the hydrophobic pocket (selectivity filter). The 3-fluoro substituent improves metabolic stability against P450 oxidation compared to an unsubstituted phenyl ring.

-

Gatekeeper Interaction: The C4-methyl group is sized to interact with the "gatekeeper" residue (typically Threonine or Methionine in many kinases) without causing steric clashes that larger groups (e.g., phenyl) might induce.

Structure-Activity Relationship (SAR) Logic

Caption: SAR deconstruction of the scaffold showing the functional role of each moiety in kinase binding.

References

-

Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

-

Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

-

Foloppe, N., et al. (2006). Identification of a buried pocket for potent and selective inhibition of Chk1: The crystal structure of Chk1 in complex with 3-urea-5-aminopyrazoles. Bioorganic & Medicinal Chemistry, 14(6), 1792-1804. Link

-

PubChem Compound Summary. 1-(3-fluorophenyl)-1H-pyrazol-5-amine (Congener Reference). National Center for Biotechnology Information. Link

Sources

Technical Guide: Safety and Handling of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

[1]

Part 1: Executive Summary & Chemical Identity

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS: 105438-45-7) is a specialized heterocyclic building block widely utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, FGFR) and agrochemicals.[1] While often categorized generically as an "irritant," its structural pharmacophore—a 5-amino-1-arylpyrazole—possesses inherent biological activity that necessitates handling protocols exceeding standard laboratory baselines.[1]

This guide moves beyond the generic Safety Data Sheet (SDS) to address the specific physicochemical behaviors and biological risks associated with this fluorinated scaffold.

Chemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| CAS Number | 105438-45-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀FN₃ |

| Molecular Weight | 191.21 g/mol |

| Physical State | Solid (Crystalline powder, typically off-white to brown) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water.[1] |

| Key Functional Groups | Primary Amine (-NH₂), Fluorinated Phenyl Ring, Pyrazole Core |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

GHS Classification & Signal Word

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][4] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][3][5] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[4][3][5] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][4] |

The "Hidden" Hazard: Bioactivity & Metabolism

As a Senior Scientist, it is critical to recognize that this compound is not merely a chemical reagent; it is a privileged scaffold in drug discovery.

-

Kinase Inhibition Potential: The 5-amino-pyrazole motif mimics the ATP-binding hinge region of kinases.[1] Accidental absorption (dermal or inhalation) can lead to unintended modulation of cellular signaling pathways, potentially affecting inflammation or cell proliferation mechanisms.

-

Metabolic Activation: The N-phenyl moiety, while stabilized by the pyrazole ring, can theoretically undergo metabolic oxidation. The fluorine substitution at the meta position blocks specific metabolic routes but may direct metabolism toward the para position, potentially generating reactive quinone-imine intermediates in vivo.

Scientist's Directive: Treat this compound as a Potent Bioactive Agent (PBA) , not just a chemical irritant.

Part 3: Risk Management & Engineering Controls[12]

Effective safety relies on a hierarchy of controls. The following decision matrix outlines the required containment based on operation scale.

Engineering Controls

-

Primary Containment: All weighing and transfer operations of the solid powder must be performed inside a Certified Chemical Fume Hood or a Powder Containment Enclosure .

-

Surface Protection: Use disposable bench liners (absorbent top, impermeable bottom) to prevent persistent contamination of work surfaces.

-

Deactivation: The amine functionality is nucleophilic. Acidic washes (e.g., dilute HCl) solubilize the compound for cleaning, but oxidative cleaning (bleach) should be avoided initially to prevent formation of N-chloro species.

Personal Protective Equipment (PPE) Selection

-

Gloves:

-

Standard Handling:Nitrile (Double gloving recommended) . The fluorinated aromatic ring increases lipophilicity, potentially accelerating permeation through thin latex.

-

High Exposure/Spill:Silver Shield / Laminate gloves.

-

-

Respiratory: If handling outside a fume hood is unavoidable (not recommended), a P3 (High Efficiency) particulate respirator is mandatory.

-

Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient due to the fine, electrostatic nature of pyrazole powders.

Visualization: Safety Decision Matrix

Caption: Decision matrix for selecting engineering controls and PPE based on the physical state of the material.

Part 4: Handling Protocols & Experimental Best Practices

Synthesis & Reactivity Considerations

The 5-amino group is the primary handle for derivatization.[1] However, the electron-withdrawing nature of the pyrazole ring (and the fluorophenyl group) reduces the nucleophilicity of this amine compared to a simple aniline.

-

Acylation/Amide Coupling: Requires activation. Standard EDC/NHS or HATU conditions are effective.

-

Safety Note: These coupling reagents are sensitizers. Handle the reaction mixture as a "Sensitizer Cocktail."

-

-

Sandmeyer/Diazotization: Converting the amine to a diazonium salt (e.g., for cyclization to pyrazolo-triazines).

-

Critical Hazard: Diazonium intermediates of aminopyrazoles can be energetic/unstable . Temperature control (<5°C) is non-negotiable during nitrite addition.

-

Step-by-Step Handling Workflow (Standard Usage)

-

Preparation:

-

Verify Fume Hood airflow (>100 fpm).

-

Pre-weigh container: Use an anti-static weighing boat to prevent powder scattering.

-

-

Solubilization:

-

Add solvent (DMSO/DMF) slowly to the powder.

-

Why? Adding powder to solvent can create a "dust cloud" at the interface. Adding solvent to powder suppresses dust.

-

-

Reaction Monitoring:

-

Use TLC or LC-MS.[1]

-

Caution: When taking aliquots, assume the syringe needle is contaminated with a bioactive kinase inhibitor. Do not recap needles.

-

-

Quenching & Workup:

-

Treat aqueous waste streams as Halogenated Organic Waste due to the fluorine atom. Do not mix with general organic waste if your facility separates halogenated streams (prevents corrosion in incinerators).

-

Part 5: Emergency Response & First Aid[11]

Exposure Response

-

Eye Contact: Immediately flush with water for 15 minutes.[5][6] The particulate nature means solid crystals may lodge under the eyelid—mechanical damage is possible alongside chemical irritation.

-

Skin Contact: Wash with soap and water.[2][3][5][7] Do not use ethanol or organic solvents to wash skin; this enhances transdermal absorption of the fluorinated compound.

-

Inhalation: Move to fresh air. If wheezing occurs (H335), seek medical attention immediately.

Spill Cleanup Protocol

-

Evacuate the immediate area if the spill is significant (>1g outside a hood).

-

Don PPE: Double nitrile gloves, goggles, P3 respirator.

-

Contain: Cover the powder with a damp paper towel (water or PEG-400) to prevent dust generation.

-

Clean: Scoop up the damp material. Wipe the surface with a dilute surfactant solution.

-

Verify: Check the area with a UV lamp (many aminopyrazoles fluoresce or absorb strongly) to ensure complete removal.

Emergency Logic Flow

Caption: Immediate response workflow for exposure incidents.

References

-

PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (Analogous Structure Safety Data). National Library of Medicine. Retrieved February 19, 2026, from [Link]

-

Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Advances in Chemical Engineering and Science. Retrieved February 19, 2026, from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Retrieved February 19, 2026, from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved February 19, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. keyorganics.net [keyorganics.net]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.nl [fishersci.nl]

- 6. fishersci.ca [fishersci.ca]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Whitepaper: Sourcing and Quality Assurance of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

This technical guide details the commercial availability, synthesis, and quality assurance protocols for 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

This compound (C₁₀H₁₀FN₃) is a niche pyrazole derivative primarily utilized as a scaffold in the development of p38 MAP kinase inhibitors and other kinase-targeted therapeutics. While not a commodity chemical found in standard academic catalogs, it is commercially available through specialized building block vendors (e.g., Kishida Chemical) and custom synthesis networks.

This guide provides researchers with a validated sourcing strategy, a technical synthesis profile for impurity analysis, and a rigorous Quality Control (QC) framework to ensure structural integrity in drug discovery pipelines.

Part 1: Chemical Identity & Physicochemical Profile

Before sourcing, verify the compound against these structural descriptors to avoid common regioisomeric confusion (e.g., 3-methyl vs. 4-methyl isomers).

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₀FN₃ |

| Molecular Weight | 191.21 g/mol |

| CAS Registry Number | Note: Often unlisted in public databases; search via structure or SMILES. |

| SMILES | Cc1c(N)n(c2cccc(F)c2)nc1 |

| Key Structural Features | Pyrazole core, exocyclic primary amine at C5, methyl group at C4, 3-fluorophenyl ring at N1. |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water. |

| pKa (Calculated) | ~3.5 (pyrazole nitrogen), ~16 (exocyclic amine - weak base) |

Part 2: Commercial Availability & Sourcing Strategy

Market Status

This compound is classified as a Tier 2 Building Block —available but not always "in stock" for immediate shipment. It is frequently manufactured on-demand.

Validated Suppliers

-

Primary Vendor: Kishida Chemical Co., Ltd. (Japan)

-

Catalog Number: KPL014291[1]

-

Format: Building Block / Screening Compound

-

-

Secondary Aggregators: eMolecules, MolPort, and SciFinder-n (Chemical Abstracts Service) often list this under "Make-to-Order" from networks like Enamine or WuXi AppTec.

Sourcing Decision Matrix